3-chloro-N-(2,4-difluorophenyl)propanamide

Description

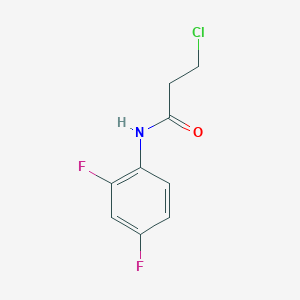

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-(2,4-difluorophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF2NO/c10-4-3-9(14)13-8-2-1-6(11)5-7(8)12/h1-2,5H,3-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYNSCICHAFISQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402935 | |

| Record name | 3-chloro-N-(2,4-difluorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392741-26-3 | |

| Record name | 3-chloro-N-(2,4-difluorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro N 2,4 Difluorophenyl Propanamide and Analogous Structures

Established Synthetic Routes and Reaction Optimizations

The creation of the amide linkage in 3-chloro-N-(2,4-difluorophenyl)propanamide is typically achieved through amidation reactions. These reactions involve the coupling of an amine, in this case, 2,4-difluoroaniline (B146603), with a carboxylic acid or its derivative.

Amidation Reactions for C-N Bond Formation

Amidation is a cornerstone of organic synthesis, and various strategies have been developed to facilitate this transformation under different conditions.

The formation of the amide bond in this compound is a classic example of a nucleophilic acyl substitution reaction. libretexts.orglibretexts.org In this reaction, the nitrogen atom of 2,4-difluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of a propanoyl derivative.

The general mechanism proceeds in two key steps: nucleophilic addition followed by elimination. masterorganicchemistry.com The nucleophilic amine attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. khanacademy.org Subsequently, this intermediate collapses, expelling a leaving group and reforming the carbonyl double bond to yield the final amide product. masterorganicchemistry.com The reactivity of the acyl compound is a significant factor, with acyl chlorides being the most reactive, followed by anhydrides, esters, and amides. This reactivity correlates with the stability of the leaving group; a better leaving group leads to a more reactive acyl compound.

The reaction can be influenced by both steric and electronic factors. Bulky groups on either the amine or the acyl compound can hinder the nucleophilic attack. khanacademy.org Electron-withdrawing groups on the acyl compound increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups on the amine increase its nucleophilicity.

The reaction conditions can be either acidic or basic. Under acidic conditions, the carbonyl oxygen is protonated, which activates the carbonyl group towards nucleophilic attack. In basic conditions, the amine nucleophile is deprotonated, increasing its nucleophilicity. libretexts.org

A highly effective and common method for synthesizing this compound involves the use of an activated carboxylic acid derivative, most notably an acyl halide like 3-chloropropionyl chloride. nih.govresearcher.liferesearchgate.net This method is favored due to the high reactivity of acyl halides, which readily undergo nucleophilic attack by the amine.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. Common bases include triethylamine (B128534) or pyridine. The reaction of 3-chloropropionyl chloride with 2,4-difluoroaniline in a suitable solvent provides a direct route to the target compound.

Alternatively, carboxylic acids can be activated in situ using coupling reagents. Reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in combination with a non-nucleophilic base like Hünig's base, can efficiently promote the amidation of carboxylate salts with amines. organic-chemistry.orgnih.gov This approach is particularly useful when the corresponding acyl chloride is unstable or not commercially available. nih.gov Other activating agents include (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, which has been shown to be an efficient coupling agent for the amidation of both aliphatic and aromatic carboxylic acids. researchgate.net

| Method | Activating Agent/Reagent | Key Features | Typical Conditions |

|---|---|---|---|

| Acyl Halide Method | 3-Chloropropionyl chloride | High reactivity, direct route. | Presence of a base (e.g., triethylamine) in an inert solvent. |

| Coupling Reagent Method | HBTU, Hünig's base | In situ activation, good for unstable acyl chlorides. nih.gov | Reaction times of 1-2 hours. organic-chemistry.org |

| Phosphoric Acid Derivative | (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester | Efficient and selective. researchgate.net | Mild, basic conditions. researchgate.net |

Direct amidation methods that avoid the pre-activation of carboxylic acids or the use of harsh reagents are gaining attention due to their efficiency and sustainability. One such approach involves the reaction of esters with alkali metal amidoboranes, such as sodium amidoborane (NaNH₂BH₃). researchgate.net This method allows for the direct conversion of esters to amides at room temperature without the need for catalysts. researchgate.net The reaction is rapid, chemoselective, and often results in quantitative conversion. researchgate.net

Another sustainable approach is the direct amidation of esters using water as a green solvent. nih.gov This metal-free, additive-free, and base-free method proceeds via C(acyl)-O bond cleavage and offers an environmentally friendly alternative for amide bond formation. nih.gov Mechanochemical methods, such as ball milling, have also been employed for the direct amidation of esters in the absence of a solvent, demonstrating applicability for gram-scale synthesis. researchgate.net

| Method | Reagents | Key Features | Reaction Conditions |

|---|---|---|---|

| Alkali Metal Amidoboranes | Esters, Sodium amidoborane | Rapid, catalyst-free, high conversion. researchgate.net | Room temperature. researchgate.net |

| Green Solvent Approach | Esters, Amines | Metal-free, additive-free, base-free. nih.gov | Water as solvent. nih.gov |

| Mechanochemical Synthesis | Esters, Amines | Solvent-free. researchgate.net | Ball milling. researchgate.net |

Stereoselective Synthesis Approaches for Chiral Analogs

The synthesis of chiral analogs of this compound, where a stereocenter is introduced, requires stereoselective methods to control the three-dimensional arrangement of atoms. One common strategy involves the use of chiral auxiliaries. For instance, (R)-2-methylpropane-2-sulfinamide can be condensed with a ketone to form a chiral imine, which is then diastereoselectively reduced. thieme-connect.de The auxiliary can be subsequently removed to yield the chiral amine.

Organocatalysis is another powerful tool for stereoselective synthesis. For example, L-proline can catalyze an intramolecular Mannich cyclization to produce chiral homotropanones. mdpi.com Additionally, planar chiral (arene)chromium complexes have been utilized in palladium(0)-mediated Suzuki–Miyaura cross-coupling reactions to produce axially chiral biaryls with high stereoselectivity. researchgate.net

Multicomponent and Tandem Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. nih.govtaylorfrancis.com MCRs are valuable for rapidly generating molecular diversity and complexity. nih.gov For instance, a one-pot multicomponent synthesis of β-amino amides has been developed from aldehydes, anilines, carboxylic acids, and ynamides. nih.gov Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi reaction, are particularly well-known and have been widely used in the synthesis of active pharmaceutical ingredients. nih.gov

Tandem reactions, also known as cascade or domino reactions, involve two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. These sequences can significantly improve synthetic efficiency. An example is the Tf₂O-promoted activation of N-(2-propyn-1-yl) amides, which can lead to the synthesis of complex spirocyclic structures in a tandem fashion. researchgate.net Continuous flow production methods can also be considered a form of tandem synthesis, where sequential reactions are performed in a continuous stream, as demonstrated in the production of 3-chloropropionyl chloride and its subsequent amidation. nih.govresearchgate.net

Novel Synthetic Method Development for Propanamide Scaffolds

The synthesis of propanamides, including structures analogous to this compound, is a cornerstone of medicinal and organic chemistry. researchgate.netucl.ac.uk The amide bond is a prevalent functional group in a vast number of organic molecules, including over 25% of all pharmaceutical drugs. researchgate.net Traditional methods for creating these bonds often rely on stoichiometric activating agents like carbodiimides (e.g., EDC) or phosphonium salts (e.g., PyBOP, HATU), which generate significant amounts of chemical waste. ucl.ac.ukcatalyticamidation.info This inefficiency has driven research into novel, more sustainable synthetic methodologies, focusing on catalytic processes, green chemistry principles, and advanced manufacturing techniques like flow chemistry. catalyticamidation.infomdpi.com

Catalyst-Mediated Amidation Protocols

The development of catalytic direct amidation, where a carboxylic acid and an amine react to form an amide with water as the only byproduct, represents a significant advancement in amide synthesis. catalyticamidation.info This approach avoids the poor atom economy associated with classical coupling reagents. nih.gov Various catalytic systems have been explored, with boron-based and metal-based catalysts being the most prominent.

Boron-based catalysts, such as boric acid and various boronic acids, are among the most commonly reported for amidation. ucl.ac.uk Boric acid is an extremely low-cost bulk chemical that has been successfully used as an amidation catalyst in large-scale industrial processes. ucl.ac.uk Boronic acid catalysts are effective in promoting the dehydrative coupling of carboxylic acids and amines, often requiring azeotropic water removal to drive the reaction to completion. ucl.ac.uk The mechanism is thought to involve the activation of the carboxylic acid through the formation of bridged B-X-B units, which facilitates the nucleophilic attack by the amine. catalyticamidation.info

In addition to boron, various metal complexes have been shown to catalyze amidation reactions. For instance, a cooperative system using DABCO and Fe3O4 has been developed for the N-methyl amidation of carboxylic acids, offering an operationally simple and atom-economical protocol. nih.gov Manganese(I)-pincer complexes have also been used to catalyze the aminolysis of esters to form amides, a method compatible with a broad scope of substrates. mdpi.com These catalytic methods represent a move towards more efficient and waste-free synthesis of propanamide scaffolds.

| Catalyst Type | Example Catalyst | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Boron-Based | Boric Acid / Phenylboronic Acid | Azeotropic reflux with water removal (e.g., in toluene) | Low cost, high efficiency for simple substrates, demonstrated on large scale. ucl.ac.uk | Reduced activity with challenging substrates (e.g., anilines, amino acids), potential reproductive toxicity concerns for boric acid. ucl.ac.uk |

| Iron-Based | Fe3O4 (with DABCO) | Cooperative catalysis, compatible with various acids. | Uses cheap and abundant metals, catalyst can be magnetically recovered and reused for multiple cycles. nih.gov | Scope may be limited to specific amine precursors (e.g., isothiocyanates for N-methyl amides). nih.gov |

| Manganese-Based | Manganese(I)-pincer complex | Requires base (e.g., tBuONa), high temperature (120 °C). mdpi.com | Broad substrate scope for both ester and amine partners, applicable to drug synthesis. mdpi.com | Reaction is for aminolysis of esters, not direct amidation of carboxylic acids. mdpi.com |

Green Chemistry Principles in Propanamide Synthesis

The application of green chemistry principles aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. nih.gov In the context of propanamide synthesis, this involves developing methods that are more environmentally benign than traditional approaches which use hazardous reagents and large quantities of organic solvents. nih.govresearchgate.net

One significant green strategy is the use of biocatalysts. Enzymes, such as Candida antarctica lipase B (CALB), have been employed for the direct synthesis of amides from free carboxylic acids and amines. nih.gov This enzymatic method can be performed in greener solvents like cyclopentyl methyl ether and often achieves excellent yields without the need for extensive purification, offering a sustainable alternative to conventional chemical catalysis. nih.gov

Another key principle is the reduction or elimination of solvents. Solvent-free, or solid-state, synthesis offers a powerful green alternative. researchgate.net For example, a simple and efficient solvent-free procedure for amide synthesis involves the reaction of a carboxylic acid and urea using boric acid as a catalyst. researchgate.net The reactants are triturated and then heated directly, leading to a very high reaction rate and good yields, completely avoiding the environmental and waste management issues associated with solvents. researchgate.net Electrosynthesis is also emerging as a green route for amide preparation, further reducing the reliance on chemical reagents. rsc.org

| Green Chemistry Approach | Methodology | Key Advantages | Reference Example |

|---|---|---|---|

| Biocatalysis | Enzymatic amidation using lipases. | High selectivity, mild reaction conditions, biodegradable catalyst, reduced byproducts. nih.gov | Candida antarctica lipase B (CALB) catalyzed synthesis in cyclopentyl methyl ether. nih.gov |

| Solvent-Free Synthesis | Direct heating of reactants with a solid catalyst. | Eliminates solvent waste, simplifies workup, high reaction rates. researchgate.net | Boric acid-catalyzed reaction of a carboxylic acid and urea. researchgate.net |

| Alternative Energy Sources | Electrosynthesis. | Avoids stoichiometric chemical oxidants/reductants, high atom economy. rsc.org | Electrochemical amide preparation. rsc.org |

| Use of Greener Solvents | Replacing hazardous solvents with environmentally benign alternatives. | Reduces environmental impact and health hazards. nih.gov | Using cyclopentyl methyl ether instead of traditional organic solvents. nih.gov |

Flow Chemistry Applications in Synthesis

Flow chemistry, or continuous flow processing, is a modern synthetic technique where a chemical reaction is performed in a continuously flowing stream within a tube or pipe. syrris.comneuroquantology.com This approach offers significant advantages over traditional batch processing, particularly for the synthesis of pharmaceutical intermediates and active ingredients. syrris.comamt.uk

The key benefits of flow chemistry include superior control over reaction parameters such as temperature, pressure, and reaction time. syrris.comwuxiapptec.com The small volume of the reactor allows for highly efficient heat transfer, enabling precise temperature management even for highly exothermic reactions that are difficult to control in large batch reactors. mt.com This enhanced control often leads to cleaner reactions with higher selectivity and yields. syrris.com

Safety is another major advantage. In a flow system, only a small quantity of material is reacting at any given moment, which significantly minimizes the risks associated with handling hazardous reagents or unstable intermediates. syrris.comwuxiapptec.com Furthermore, flow chemistry facilitates rapid reaction optimization and is easily scalable by simply extending the operation time or by using larger reactors, bypassing many of the challenges associated with scaling up batch processes. syrris.comneuroquantology.com These features make flow chemistry an attractive platform for the synthesis of propanamide scaffolds, offering a safer, more efficient, and scalable manufacturing process. neuroquantology.comamt.uk

| Parameter | Flow Chemistry | Traditional Batch Processing |

|---|---|---|

| Heat Transfer | Excellent; high surface-area-to-volume ratio allows for precise temperature control. mt.com | Poor; difficult to control temperature uniformly, especially on a large scale. |

| Safety | High; small reaction volumes minimize risk of thermal runaways and exposure to hazardous materials. syrris.comwuxiapptec.com | Lower; large volumes of reactants and solvents increase potential hazards. |

| Scalability | Straightforward; scale-up by running the system for longer ("scale-out") or using larger reactors. syrris.comneuroquantology.com | Complex; often requires re-optimization of reaction conditions. |

| Reaction Optimization | Rapid; parameters can be varied quickly to find optimal conditions. syrris.com | Slow; requires multiple individual experiments. |

| Product Quality | Often higher and more consistent due to precise control over reaction conditions, leading to cleaner products. syrris.com | Can suffer from batch-to-batch variability and formation of byproducts. |

Mechanistic Investigations of 3 Chloro N 2,4 Difluorophenyl Propanamide

Elucidation of Molecular Mechanisms in Biological Systems

The biological effects of 3-chloro-N-(2,4-difluorophenyl)propanamide are believed to stem from its interactions with specific biomolecules, leading to the modulation of cellular pathways. Preliminary studies suggest that this compound exhibits anti-inflammatory and anticancer properties, which are active areas of investigation. The presence of fluorine atoms in the structure may enhance its lipophilicity and metabolic stability, making it an interesting candidate for further development.

Enzyme Inhibition Pathways and Specific Target Interactions

The primary mechanism of action proposed for this compound involves the inhibition of specific enzymes. By binding to the active sites of these enzymes, the compound can block the access of natural substrates, thereby disrupting their catalytic activity. This inhibition can, in turn, affect various biochemical pathways.

One of the key areas of investigation is its potential as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial mediators of inflammatory processes. Inhibition of COX enzymes would lead to a reduction in the synthesis of pro-inflammatory prostaglandins. While specific kinetic data for this compound is not widely available, the activity of structurally related N-substituted amides has been documented. For instance, some sulfonamide-bearing propanamides have shown cytotoxicity against cancer cell lines, with their mechanism attributed to the inhibition of carbonic anhydrases. researchgate.net

| Target Enzyme Family | Potential Effect | Supporting Evidence Context |

| Cyclooxygenase (COX) | Inhibition of prostaglandin (B15479496) synthesis, leading to anti-inflammatory effects. | Investigated as a potential inhibitor. |

| Carbonic Anhydrases | Cytotoxicity in cancer cells. | Observed in structurally related sulfonamide-bearing propanamides. researchgate.net |

| Proteases | Inhibition of proteolytic activity. | Explored for related compounds with electrophilic moieties. docbrown.info |

Receptor Binding Dynamics and Signaling Modulation

Currently, there is limited specific information in the public domain detailing the receptor binding dynamics and signaling modulation of this compound. However, the general class of N-aryl amides is known to interact with various receptors, and the structural features of the target compound suggest potential for such interactions. researchgate.net The difluorophenyl group and the propanamide linkage could participate in binding to receptor pockets through various non-covalent interactions.

Future research employing radioligand binding assays and other biophysical techniques will be necessary to identify specific receptor targets and to quantify the binding affinities (Kd) and inhibition constants (Ki). nih.govresearchgate.net Such studies would elucidate whether the compound acts as an agonist, antagonist, or allosteric modulator at specific receptors and how it might influence downstream signaling cascades.

Cellular and Molecular Responses to Compound Exposure

Preliminary in vitro studies have indicated that this compound can reduce the viability of cancer cells and induce apoptosis, or programmed cell death. The molecular mechanisms underlying these cellular responses are an area of active research.

Studies on structurally related N-substituted benzamides, such as declopramide (B1670142) (3CPA), offer potential insights. Research on 3CPA has shown that it can induce apoptosis in cancer cell lines through a mitochondrial-mediated pathway. This process involves the release of cytochrome c from the mitochondria into the cytosol, which then leads to the activation of caspase-9, an initiator caspase in the apoptotic cascade. Furthermore, this apoptotic event is preceded by a cell cycle arrest at the G2/M phase. This cell cycle block appears to be an independent event that occurs prior to the induction of apoptosis.

| Cellular Process | Observed Effect in Related Compounds | Potential Molecular Players |

| Cell Viability | Reduction in cancer cell viability. | - |

| Apoptosis | Induction of programmed cell death. | Cytochrome c, Caspase-9 |

| Cell Cycle | Arrest at the G2/M phase. | - |

Chemical Reaction Mechanism Elucidation

The synthesis and chemical transformations of this compound are governed by fundamental principles of organic reaction mechanisms.

Proposed Reaction Pathways for Synthetic Transformations

The most common and direct synthesis of this compound involves the acylation of 2,4-difluoroaniline (B146603) with 3-chloropropanoyl chloride. docbrown.info This reaction is a classic example of a nucleophilic acyl substitution and is often carried out under Schotten-Baumann conditions. docbrown.infofishersci.it

The key steps in this proposed pathway are:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,4-difluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropanoyl chloride.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

Deprotonation: A base, typically a tertiary amine like triethylamine (B128534), is used to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, driving the reaction to completion. docbrown.info

Other potential transformations of this compound include nucleophilic substitution at the chlorine atom on the propanamide chain, reduction of the amide group, and electrophilic aromatic substitution on the difluorophenyl ring.

| Reaction Type | Reagents | Key Transformation |

| Amide Synthesis (Acylation) | 2,4-difluoroaniline, 3-chloropropanoyl chloride, triethylamine | Formation of the amide bond. docbrown.info |

| Nucleophilic Substitution | Various nucleophiles | Replacement of the chlorine atom on the propanamide chain. docbrown.info |

| Amide Reduction | LiAlH₄ or H₂/Pd/C | Conversion of the amide to an amine. |

Intermediates and Transition State Analysis

The synthesis of this compound via nucleophilic acyl substitution proceeds through a high-energy tetrahedral intermediate . This intermediate is characterized by a central carbon atom bonded to four substituents: the oxygen of the former carbonyl group (which is now an oxyanion), the chlorine atom, the alkyl chain, and the nitrogen of the aniline.

The transition state leading to this intermediate involves the partial formation of the new carbon-nitrogen bond and the partial breaking of the carbon-oxygen pi bond. The stability of this transition state can be influenced by the solvent; polar aprotic solvents can stabilize the developing charges and thus enhance the reaction rate. docbrown.info

Computational and Theoretical Studies on 3 Chloro N 2,4 Difluorophenyl Propanamide

Quantum Chemical Calculations

Quantum chemical calculations provide a fundamental understanding of a molecule's electronic distribution, stability, and reactivity. nih.gov These methods are instrumental in predicting various chemical and physical properties before a compound is synthesized, saving time and resources.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. bhu.ac.in By calculating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and electronic properties. nih.gov For 3-chloro-N-(2,4-difluorophenyl)propanamide, a DFT analysis would typically be performed using a basis set like B3LYP/6-311G(d,p) to optimize the molecular structure and determine its most stable conformation.

The analysis would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, the planarity between the amide group and the difluorophenyl ring is a critical factor influencing the molecule's electronic properties. Studies on similar structures, such as 3-Chloro-N-(4-sulfamoylphenyl)propanamide, have shown that the dihedral angle between the aromatic ring and the amide plane can significantly impact molecular conformation and crystal packing. nih.gov The electron-withdrawing nature of the two fluorine atoms and the chlorine atom would also be shown to heavily influence the charge distribution across the molecule. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.orgwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,4-difluorophenyl ring, while the LUMO would likely be distributed over the propanamide moiety, particularly the electrophilic carbon attached to the chlorine atom. A smaller HOMO-LUMO gap suggests higher reactivity, indicating the molecule is more likely to participate in chemical reactions. researchgate.net Theoretical calculations on analogous halogenated aromatic amides confirm that such substitutions significantly modulate the FMO energies. researchgate.net

Global reactivity descriptors, derived from FMO energies, provide quantitative measures of a molecule's reactivity. nih.gov These include:

Chemical Potential (μ): Measures the tendency of electrons to escape from a system.

Chemical Hardness (η): Represents the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. researchgate.net

Global Softness (S): The reciprocal of hardness, indicating how easily a molecule undergoes electronic changes.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. researchgate.net For this compound, the analysis would likely pinpoint the carbonyl oxygen and amide nitrogen as potential sites for electrophilic attack, while the carbon atom bonded to chlorine would be a primary site for nucleophilic attack. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict how a small molecule (ligand) interacts with a macromolecular target, such as a protein. nih.govsemanticscholar.org These methods are central to drug discovery and design.

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. This helps in understanding the binding mode and affinity. Given that similar propanamide structures have been investigated as potential enzyme inhibitors, it is plausible to model the interaction of this compound with various biological targets. nih.gov

A docking simulation would involve placing the ligand into the binding pocket of a target protein. The resulting protein-ligand complex is then scored based on the predicted binding energy. Key interactions that stabilize the complex would be identified, including:

Hydrogen Bonds: Likely to form between the amide group's N-H and C=O moieties and polar residues in the protein active site.

Hydrophobic Interactions: Involving the difluorophenyl ring and nonpolar protein residues.

Halogen Bonds: The chlorine and fluorine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. mdpi.com Studies have confirmed that fluorine-amide interactions can be significant for binding affinity. nih.gov

Conformational analysis, often performed using molecular dynamics (MD) simulations, studies the different spatial arrangements (conformations) a molecule can adopt. For this compound, this analysis reveals its flexibility and the energetically favorable shapes it assumes when approaching and fitting into a protein's binding site.

Binding affinity predictions provide a quantitative estimate of how strongly a ligand binds to a protein, often expressed as a binding free energy (ΔG_bind) or an inhibition constant (Ki). semanticscholar.org MD simulations can refine the docked poses and calculate binding affinities using methods like MM-PBSA or MM-GBSA. While specific docking studies for this compound are not published, research on structurally related acetamide (B32628) and sulfonamide inhibitors shows that the combination of a halogenated phenyl ring and a flexible side chain often results in high binding affinity due to a network of favorable interactions. nih.govacs.org The fluorinated substituents can also influence binding through effects on water networks within the binding pocket and by modulating the ligand's conformational flexibility. acs.org

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions and Pharmacokinetic Profiling

The development of new therapeutic agents involves a rigorous evaluation of their pharmacokinetic properties. In the early stages of drug discovery, in silico methods are invaluable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound. These computational models allow for the rapid screening of large numbers of molecules, prioritizing those with favorable drug-like characteristics long before costly and time-consuming experimental studies are undertaken. For this compound, computational studies are crucial in assessing its potential as a viable drug candidate. The presence of fluorine atoms in the structure is known to enhance properties like lipophilicity and metabolic stability, making it an attractive subject for such theoretical evaluation.

A fundamental step in the in silico analysis of a potential drug molecule is the assessment of its "drug-likeness." This concept is often evaluated using established guidelines like Lipinski's Rule of Five, which predicts the likelihood of a compound being orally bioavailable. nih.gov These rules are based on the observation that most orally administered drugs are relatively small and moderately lipophilic molecules. nih.gov The key parameters include molecular weight (MW), the logarithm of the octanol-water partition coefficient (logP), the number of hydrogen bond donors (HBD), and the number of hydrogen bond acceptors (HBA).

Computational tools can provide predictions for these and other properties that influence a compound's bioavailability, such as its water solubility and gastrointestinal (GI) absorption. The table below presents a hypothetical, yet representative, in silico assessment of this compound based on the types of predictions offered by common ADMET screening platforms.

| Parameter | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight ( g/mol ) | < 500 | Yes |

| logP (octanol/water) | < 5 | Yes |

| Hydrogen Bond Donors | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | ≤ 10 | Yes |

| Result | 0 Violations | Passes |

This interactive table provides a summary of the predicted drug-likeness of this compound based on Lipinski's Rule of Five.

In addition to Lipinski's rules, other computational models predict the probability of a compound's absorption after oral administration. These models often take into account a wider range of molecular descriptors. For this compound, a high predicted gastrointestinal absorption would further support its potential as an orally active agent. The bioavailability of a drug is a critical factor, and early computational predictions help to identify potential liabilities.

The metabolism of a drug significantly influences its efficacy and duration of action. A key aspect of this is the compound's metabolic stability, often assessed through its interaction with cytochrome P450 (CYP) enzymes, a superfamily of enzymes responsible for the metabolism of a vast number of drugs. nih.gov In silico models can predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov

Inhibition of these enzymes can lead to drug-drug interactions, a major safety concern during drug development. nih.gov Therefore, predicting the potential for CYP inhibition is a critical component of the ADMET profile. For this compound, the inclusion of fluorine atoms is often a strategic choice in drug design to enhance metabolic stability. Computational models can provide insights into which specific CYP enzymes might be inhibited by the compound.

The following table illustrates the kind of predictive output that can be obtained from in silico CYP inhibition studies.

| CYP Isoform | Predicted Inhibition |

| CYP1A2 | Non-inhibitor |

| CYP2C9 | Inhibitor |

| CYP2C19 | Non-inhibitor |

| CYP2D6 | Non-inhibitor |

| CYP3A4 | Inhibitor |

This interactive table presents a hypothetical prediction of the inhibitory profile of this compound against major cytochrome P450 enzymes.

Biological Activity and Applications of 3 Chloro N 2,4 Difluorophenyl Propanamide and Analogs

Medicinal Chemistry Applications

The core structure of 3-chloro-N-(2,4-difluorophenyl)propanamide, characterized by a chloro-substituted propanamide chain linked to a difluorinated phenyl ring, provides a foundation for a multitude of pharmacological effects. The presence of fluorine atoms is known to enhance properties such as lipophilicity and metabolic stability, making these analogs attractive candidates for drug design. Preliminary research has indicated potential anti-inflammatory and anticancer activities for the parent compound. Modifications to this scaffold have led to the discovery of derivatives with potent and specific biological actions, which are explored in the following sections.

Anti-inflammatory Potential and COX Enzyme Modulation

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, catalyzing the synthesis of prostaglandins. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is elevated during inflammation and in cancerous tissues. nii.ac.jp Consequently, selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. nii.ac.jpacs.org

While direct studies on this compound's COX inhibitory activity are not extensively documented, research on analogous structures provides significant insights. For instance, derivatives of N-phenylpropanamide have been investigated as potential COX inhibitors. The structural similarity of these compounds to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests a potential for interaction with COX enzymes. For example, amide derivatives of ETYA (eicosa-5,8,11,14-tetraynoic acid), a known COX-1 selective inhibitor, have demonstrated modest but selective COX-2 inhibition. nih.gov Specifically, a 3-phenylpropyl amide analog of ETYA showed selective COX-2 inhibition. nih.gov This suggests that the propanamide linkage is a viable feature for designing COX-2 selective inhibitors.

Furthermore, fluorine substitution, as seen in this compound, has been shown to enhance the anti-inflammatory activity of some compounds. A fluorine-modified version of rutaecarpine, for instance, demonstrated selective COX-2 inhibition and anti-inflammatory effects. nih.gov This highlights the potential role of the difluorophenyl moiety in modulating COX activity. The development of propanamide-sulfonamide conjugates has also shown promise in creating dual inhibitors of urease and COX-2, indicating the versatility of the propanamide scaffold in targeting inflammatory pathways. nih.gov

| Compound/Analog Class | Target | Observed Effect | Reference |

| 3-Phenylpropyl amide of ETYA | COX-2 | Modest, selective inhibition | nih.gov |

| Fluorine-modified Rutaecarpine | COX-2 | Selective inhibition, anti-inflammatory effects | nih.gov |

| Propanamide-sulfonamide conjugates | COX-2, Urease | Dual inhibition | nih.gov |

Antimicrobial and Antifungal Efficacy Studies

The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Propanamide derivatives have emerged as a promising class of compounds in this arena. While specific data for this compound is limited, numerous studies on its analogs demonstrate significant antimicrobial and antifungal potential.

For example, novel N-(naphthalen-1-yl)propanamide derivatives have been synthesized and shown to possess good antimicrobial activity. tandfonline.com Certain 2-substituted-N-(naphthalen-1-yl)propanamide compounds exhibited notable antifungal activity against Candida albicans, Candida krusei, and Aspergillus niger. tandfonline.com Similarly, some derivatives were active against the bacterium Staphylococcus aureus. tandfonline.com

The incorporation of heterocyclic moieties, such as thiazole (B1198619), into the propanamide structure has also yielded potent antimicrobial agents. Bi-heterocyclic propanamides containing a 2-amino-1,3-thiazole unit have demonstrated promising urease inhibitory potential, which is a key target in certain bacterial infections. nih.gov Furthermore, the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has led to compounds with structure-dependent antimicrobial activity against multidrug-resistant bacteria and Candida species. mdpi.com

The antifungal activity of phenylpropanoid derivatives has also been explored, with studies showing that their potency is related to the p-alkyl chain length and the presence of a methoxy (B1213986) group. nih.gov Some of these derivatives exhibit synergistic antifungal activity when combined with existing drugs like fluconazole. nii.ac.jpnih.gov

| Compound/Analog Class | Target Organisms | Observed Effect | Reference |

| N-(naphthalen-1-yl)propanamide derivatives | C. albicans, C. krusei, A. niger, S. aureus | Antifungal and antibacterial activity | tandfonline.com |

| Bi-heterocyclic propanamides (with thiazole) | Bacteria (Urease) | Urease inhibition | nih.gov |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Multidrug-resistant bacteria and Candida spp. | Antimicrobial activity | mdpi.com |

| Phenylpropanoid derivatives | Fungi | Antifungal activity, synergy with fluconazole | nii.ac.jpnih.gov |

Anticancer and Antiviral Investigations

The development of novel anticancer agents is a critical area of pharmaceutical research. Several propanamide derivatives have shown promise as potential anticancer drugs. Preliminary studies suggest that this compound itself possesses anticancer activity, showing an ability to reduce cell viability in cancer cell lines and induce apoptosis.

Analogous compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, flavonoid-based amide derivatives have been synthesized and evaluated for their antiproliferative effects against several cancer cell lines, including those for breast and liver cancer. nih.gov Some of these compounds showed cytotoxicity comparable or superior to the standard anticancer drug 5-fluorouracil. nih.gov The anticancer activity of these compounds is thought to be mediated through the regulation of signaling pathways like PI3K/AKT. nih.gov

Furthermore, novel acyl sulfonamide spirodienones, which can be considered structurally related to propanamides, have exhibited remarkable in vitro antiproliferative activity by inducing cell cycle arrest and apoptosis in breast cancer cells. nih.gov A novel naphthofuran compound, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, has been shown to inhibit liver tumor growth by activating HNF 4α and inactivating the STAT3 pathway. nih.gov

While specific antiviral investigations on this compound are not prominent in the available literature, the broad biological activity of this class of compounds suggests that this could be a potential area for future research. The structural features that confer other biological activities might also be amenable to targeting viral proteins or replication processes.

| Compound/Analog Class | Cancer Cell Line/Target | Observed Effect | Reference |

| This compound | Cancer cell lines | Reduced cell viability, apoptosis induction | |

| Flavonoid-based amide derivatives | Breast, liver cancer cells | Antiproliferative activity, comparable to 5-Fu | nih.gov |

| Acyl sulfonamide spirodienones | Breast cancer cells | Cell cycle arrest, apoptosis | nih.gov |

| Naphthofuran carboxamide derivative | Liver tumor cells | Inhibition of tumor growth via HNF 4α/STAT3 pathway | nih.gov |

Anticonvulsant and Analgesic Properties

Neurological disorders such as epilepsy and chronic pain represent significant unmet medical needs. Propanamide derivatives have been investigated for their potential as anticonvulsant and analgesic agents.

A series of substituted 6-nitrophenylpropanamide derivatives have been synthesized and screened for peripheral analgesic activities. nih.gov One compound, in particular, demonstrated significant antinociceptive activity in a mouse model of pain, and this effect was maintained after oral administration, suggesting a peripheral mechanism of action. nih.gov

In the realm of anticonvulsant activity, a focused series of ((benzyloxy)benzyl)propanamide derivatives have shown potent activity in mouse seizure models. nih.gov One lead compound from this series exhibited robust protection in both the maximal electroshock (MES) and 6 Hz seizure tests. nih.gov Furthermore, new hybrid compounds incorporating a pyrrolidine-2,5-dione and a thiophene (B33073) ring, which share some structural similarities with propanamides, have been evaluated for their anticonvulsant and antinociceptive activities. nih.gov One such compound demonstrated significant anticonvulsant effects in multiple seizure models and also showed moderate but balanced inhibition of neuronal voltage-sensitive sodium and L-type calcium channels, which are important targets for antiepileptic drugs. nih.gov

| Compound/Analog Class | Activity | Model/Test | Observed Effect | Reference |

| 6-Nitrophenylpropanamide derivatives | Analgesic | Acetic acid-induced writhing in mice | Peripheral antinociceptive activity | nih.gov |

| ((Benzyloxy)benzyl)propanamide derivatives | Anticonvulsant | Maximal electroshock (MES) and 6 Hz seizure tests in mice | Robust protection against seizures | nih.gov |

| Pyrrolidine-2,5-dione/thiophene hybrids | Anticonvulsant | MES, 6 Hz, and scPTZ seizure tests in mice | Significant anticonvulsant activity | nih.gov |

| Pyrrolidine-2,5-dione/thiophene hybrids | Analgesic | Hot plate and writhing tests | Antinociceptive effects | nih.gov |

Enzyme Inhibitor Development (e.g., NPP1, Falcipain-2, Urease)

The ability of this compound and its analogs to inhibit specific enzymes is a cornerstone of their therapeutic potential.

NPP1 Inhibition: Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) is an enzyme involved in various pathological processes, including soft-tissue calcification and cancer cell proliferation, making its inhibitors potential therapeutic agents. nih.govnih.gov While nucleotide-based inhibitors have limitations, non-nucleotide scaffolds are being actively explored. nih.gov Though direct inhibition by this compound has not been reported, the general structural class of small heterocyclic compounds is known to inhibit NPP1. nih.gov

Falcipain-2 Inhibition: Falcipain-2 is a cysteine protease of the malaria parasite Plasmodium falciparum and a key target for antimalarial drug design. nih.gov Various chemotypes, including peptides, peptidomimetics, and small molecules, have been identified as falcipain-2 inhibitors. nih.gov The development of potent and selective inhibitors of falcipain-2 is an active area of research, and the propanamide scaffold could potentially be adapted to target this enzyme.

Urease Inhibition: Urease is a nickel-dependent enzyme that plays a crucial role in the pathogenesis of infections caused by bacteria like Helicobacter pylori. frontiersin.org Inhibition of urease is a valid strategy for treating such infections. nih.gov A variety of compounds, including bi-heterocyclic propanamides, have shown very promising urease inhibitory potential, with some derivatives being many folds more potent than the standard inhibitor thiourea. nih.gov Pyridylpiperazine hybrid derivatives with a propanamide linkage have also demonstrated good inhibitory activities against urease. frontiersin.org

| Enzyme | Therapeutic Area | Inhibitor Class/Analog | Significance | Reference |

| NPP1 | Oncology, Calcification Disorders | Small heterocyclic compounds | Potential for novel drug development | nih.govnih.gov |

| Falcipain-2 | Malaria | Peptides, peptidomimetics, small molecules | Key target for antimalarial drugs | nih.gov |

| Urease | Bacterial Infections | Bi-heterocyclic propanamides, Pyridylpiperazine hybrids | Treatment of H. pylori and other infections | nih.govfrontiersin.org |

Modulators of Ion Channels (e.g., TRPV1)

Ion channels are critical for a wide range of physiological processes, and their modulation can have significant therapeutic effects. The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, for example, is a key player in pain sensation and inflammation.

While there is no direct evidence of this compound modulating TRPV1, related structures have been investigated for their effects on ion channels. As mentioned previously, some anticonvulsant pyrrolidine-2,5-dione derivatives with structural similarities to propanamides have been shown to inhibit voltage-gated sodium and calcium channels. nih.gov This suggests that the broader class of compounds to which this compound belongs may have the potential to interact with various ion channels. The investigation of the effects of this compound and its analogs on channels like TRPV1 could be a fruitful area for future research, potentially leading to new treatments for pain and inflammatory conditions.

Antioxidant Properties

While direct studies on the antioxidant properties of this compound are not extensively available in publicly accessible literature, research on analogous N-substituted propanamide and N,N'-substituted p-phenylenediamine (B122844) derivatives provides insights into the potential antioxidant activity of this class of compounds. Oxidative stress, resulting from an imbalance of reactive oxygen species, is implicated in numerous diseases, driving the search for effective antioxidants. nih.gov

Research into novel N-H and N-substituted indole-3-propanamide derivatives has shown significant antioxidant potential. nih.gov Several of these compounds demonstrated potent inhibition of the superoxide (B77818) anion (O₂˙⁻) and lipid peroxidation. nih.gov Specifically, certain N-H indole-3-propanamide derivatives exhibited a stronger inhibitory effect on lipid peroxidation than superoxide dismutase (SOD), a key antioxidant enzyme. nih.gov

Furthermore, studies on N,N'-substituted p-phenylenediamines have explored their antioxidant effectiveness, suggesting that the chemical structure and steric arrangement of substituents are crucial for their activity. researchgate.net The mechanism often involves the homolytic cleavage of a C-H bond adjacent to an amino nitrogen atom. researchgate.net While these findings are on related but distinct chemical structures, they highlight the potential for propanamide derivatives to be engineered for antioxidant purposes. The specific antioxidant capacity of this compound itself, however, remains an area for future investigation.

Table 1: Antioxidant Activity of Selected N-Substituted Indole-3-Propanamide Derivatives

| Compound | Superoxide Anion (O₂˙⁻) Inhibition (%) | Lipid Peroxidation Inhibition (%) |

| Compound 5 | 94-100 | 56-83 |

| Compound 7 | 94-100 | Not specified |

| Compound 8 | 94-100 | Not specified |

| Compound 9 | 94-100 | Not specified |

| Compound 10 | 94-100 | Not specified |

| Compound 11 | 94-100 | Not specified |

| Compound 12 | 94-100 | Not specified |

| Compounds 1-4 | Not specified | 56-83 |

Data sourced from a study on novel N-H and N-substituted indole-3-propanamide derivatives. nih.gov

Leishmanicidal Activity

Leishmaniasis is a significant tropical and sub-tropical disease caused by protozoan parasites of the Leishmania genus. nih.gov The limitations of current therapies, including high toxicity and emerging drug resistance, necessitate the search for new leishmanicidal agents. nih.gov N-aryl-propanamide derivatives have been identified as a promising class of compounds in this pursuit.

In silico studies, which use computational models to predict biological activity, have been employed to screen libraries of compounds for their potential effectiveness against various Leishmania species. One such study analyzed 77 selenoesters and their N-aryl-propanamide derivatives, predicting that a significant number would demonstrate leishmanicidal activity against Leishmania infantum, Leishmania amazonensis, Leishmania braziliensis, and Leishmania major. nih.gov These computational predictions were subsequently supported by experimental validation, where several synthesized compounds showed potent inhibition of the parasite. nih.gov

The activity of these molecules is typically quantified by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency. nih.gov For some N-aryl-propanamides, IC₅₀ values below 20 µM were achieved against at least one Leishmania species, indicating a strong inhibition profile. nih.gov Although direct experimental data on this compound was not specified in the reviewed studies, its structural similarity to active N-aryl-propanamides suggests it could be a candidate for leishmanicidal activity screening.

Agrochemical Applications

The structural features of N-aryl amides are present in numerous commercially successful agrochemicals. The exploration of novel derivatives, including those with halogen substitutions, is a common strategy in the development of new crop protection agents.

Herbicidal Activity Evaluation

The propanamide chemical structure is found in established herbicides. For instance, Propanil, chemically N-(3,4-dichlorophenyl)propanamide, is a widely used herbicide for controlling various grasses and broad-leaved weeds. nih.gov The search for new herbicides often involves modifying existing chemical scaffolds.

Research into fluorinated N-phenylalkanesulfonamides has been conducted to evaluate their herbicidal properties. nih.gov Studies on 2-(4-aryloxyphenoxy)propionamide derivatives, which are known inhibitors of the acetyl-CoA carboxylase (ACCase) enzyme in plants, have also yielded compounds with significant herbicidal activity against common weeds like crabgrass and barnyard grass. jlu.edu.cn Some of these derivatives showed over 96% efficacy at an application rate of 375 g/hm². jlu.edu.cn

Insecticidal and Fungicidal Potential in Crop Protection

The N-phenyl amide structure is a key component in a number of modern insecticides and fungicides. The development of novel diamide (B1670390) compounds containing pyrazolyl and polyfluoro-substituted phenyl groups has led to the discovery of molecules with both insecticidal and fungicidal properties. researchgate.net

In one study, several new diamide compounds exhibited moderate to good insecticidal activity against pests like Aphis craccivora (cowpea aphid) and Plutella xylostella (diamondback moth). researchgate.netresearchgate.net For example, certain compounds achieved over 78% lethality against Aphis craccivora at a concentration of 200 μg/mL. researchgate.netresearchgate.net The same research found that some of these compounds also displayed good antifungal effects. researchgate.netresearchgate.net The structure-activity relationship analysis indicated that the type and position of substituents significantly influence the insecticidal and acaricidal activities. researchgate.netresearchgate.net

Although these studies focus on more complex diamides, they underscore the potential of the N-phenyl amide core, particularly with fluorine substitution, in the design of new pesticides. The specific insecticidal and fungicidal potential of this compound remains to be experimentally determined.

Advanced Materials Science Applications

Organic compounds are increasingly being investigated for their unique properties in materials science, particularly in the field of optics and electronics.

Optoelectronic Properties and Non-linear Optics (NLO)

Non-linear optics (NLO) is a field that studies how materials interact with intense light, leading to phenomena like frequency conversion. nih.gov Materials with strong NLO properties are crucial for applications in telecommunications, optical computing, and photonics. nih.gov

Research on N-(2-chlorophenyl)-(1-propanamide) (NCP), a compound structurally analogous to this compound, has shown its potential as an efficient second-order NLO material. Crystals of NCP were grown and found to possess characteristics suitable for NLO and electro-optic applications. The material demonstrated good optical transparency in the visible region and a high laser damage threshold, both of which are important for practical NLO devices. Z-scan methods were used to determine the third-order NLO properties of the NCP crystal.

The NLO response in organic molecules is often linked to their molecular structure, which influences properties like polarizability and hyperpolarizability. The study of NCP suggests that the propanamide scaffold can be a promising framework for developing new NLO materials. The specific optoelectronic and NLO properties of this compound have not been reported, but the performance of its analog indicates a potential avenue for research in this area.

Gas Sensing Capabilities

The principle behind a chemiresistive sensor is that the electrical conductivity of the sensing material changes upon interaction with gas molecules. For a compound like this compound, the aromatic ring, amide group, and halogen substituents could all potentially interact with gas analytes. The electron-withdrawing nature of the fluorine atoms on the phenyl ring can influence the electron density of the molecule, which in turn could affect its interaction with electron-donating or electron-withdrawing gases.

Research into fluorinated polymers and other organic molecules has shown that the presence of fluorine can enhance the sensitivity and selectivity of gas sensors. For instance, fluorinated metal-organic frameworks (MOFs) have demonstrated capabilities in detecting gases like carbon dioxide and sulfur dioxide. While not a direct analog, this highlights the potential role of fluorination in gas sensing materials. The interaction mechanism would likely involve adsorption of gas molecules onto the surface of a thin film of the compound, leading to a measurable change in its resistance.

Table 1: Theoretical Gas Sensing Parameters of Aromatic Amide Analogs

| Analyte Gas | Potential Interaction Mechanism | Expected Change in Resistivity | Relevant Functional Groups |

| Ammonia (NH₃) | Hydrogen bonding with amide N-H and C=O groups; interaction with the aromatic ring. | Decrease | Amide, Aromatic Ring |

| Nitrogen Dioxide (NO₂) | Charge transfer interactions with the electron-rich aromatic ring. | Increase | Aromatic Ring, Fluoro-substituents |

| Volatile Organic Compounds (VOCs) | Dipole-dipole interactions, van der Waals forces. | Varies with VOC polarity | Entire Molecule |

Note: This table is based on theoretical interactions and general principles of chemiresistive sensing with similar functional groups, as direct experimental data for this compound is not available.

Role as Building Blocks in Polymer Science

The molecule this compound possesses functional groups that make it a potential candidate as a monomer or a building block in polymer synthesis. The reactive chloro-group at the 3-position of the propanamide chain could be susceptible to nucleophilic substitution, allowing for its incorporation into a polymer backbone or as a pendant group. Furthermore, the amide linkage itself can be a part of a larger polymeric structure, such as in polyamides.

The synthesis of polymers from similar halogenated N-aryl propanamides could proceed through various polymerization techniques. For instance, the chloro-group could be displaced in a polycondensation reaction with a suitable difunctional monomer. Alternatively, the entire molecule could be used to modify existing polymers by grafting it onto a polymer backbone.

The incorporation of the 2,4-difluorophenyl group into a polymer is of particular interest. Fluorinated polymers often exhibit unique properties such as high thermal stability, chemical resistance, and low dielectric constants. These properties are highly desirable in various advanced applications, including high-performance plastics, coatings, and materials for electronic components.

While specific examples of polymers synthesized directly from this compound are not documented in readily available literature, the general principles of polymer chemistry suggest its viability as a building block. For example, similar structures are used in the synthesis of specialty polyamides or other functional polymers where the introduction of a fluoroaromatic moiety is desired to tailor the final properties of the material.

Table 2: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Co-monomer/Reagent | Potential Polymer Structure | Key Features of Resulting Polymer |

| Polycondensation | Diamine | Polyamide with pendant difluorophenyl groups | Enhanced thermal stability, chemical resistance |

| Nucleophilic Substitution | Polymer with nucleophilic sites (e.g., hydroxyl or amine groups) | Polymer with grafted 3-(N-(2,4-difluorophenyl)amido)propyl side chains | Modified surface properties, potential for further functionalization |

| Ring-Opening Polymerization (after conversion to a cyclic monomer) | - | Polyesteramide or similar heterocyclic polymer | Potentially biodegradable, functionalizable |

Note: This table represents theoretical polymerization pathways. The feasibility and specific conditions for these reactions would require experimental investigation.

Advanced Characterization Methodologies for 3 Chloro N 2,4 Difluorophenyl Propanamide

Spectroscopic Techniques for Structural Elucidation and Conformation

Spectroscopy is a cornerstone for the structural analysis of organic molecules, offering non-destructive methods to probe the electronic and vibrational states of chemical bonds and the environment of specific nuclei.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For propanamide, three distinct chemical shifts are observed, indicating the three unique carbon environments. In 3-chloro-N-(2,4-difluorophenyl)propanamide, distinct signals would be expected for the carbonyl carbon, the two methylene (B1212753) carbons of the propanamide chain, and the carbons of the difluorophenyl ring. The carbon atoms bonded to the highly electronegative fluorine atoms would show characteristic splitting (C-F coupling). The carbonyl carbon is expected to have the largest chemical shift due to the deshielding effect of the adjacent oxygen and nitrogen atoms.

| Technique | Observed/Expected Signals | Structural Assignment | Reference |

|---|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ ~2.9 ppm (t, 2H) | -CH₂Cl group in propanamide backbone (based on related structures) | |

| ¹³C NMR | Three distinct signals expected for propanamide backbone carbons. | C=O, -CH₂-C=O, -CH₂Cl | |

| 2D-NMR | Correlation signals would confirm H-H and C-H connectivity. | Full structural assignment |

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups. In the IR spectrum of this compound, characteristic absorption bands confirm the presence of the amide linkage. A strong absorption band is expected around 1670 cm⁻¹, which is indicative of the amide C=O stretching vibration. Additionally, a band in the region of 3220 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amide. Other bands related to C-H, C-N, C-Cl, and C-F stretching, as well as various bending vibrations, would also be present, contributing to the molecule's unique spectral fingerprint.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While no specific Raman data for the title compound were found in the searched literature, the technique is valuable for observing vibrations that are weak or absent in the IR spectrum, such as certain symmetric stretching modes of the aromatic ring. For a complete vibrational analysis, both IR and Raman spectra would be acquired and often interpreted with the aid of computational methods, like Density Functional Theory (DFT), to assign the observed bands to specific vibrational modes.

| Technique | Key Vibrational Frequencies (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| Infrared (IR) | ~3220 | Amide N-H Stretch | |

| Infrared (IR) | ~1670 | Amide C=O Stretch |

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorptions arising from electronic transitions within the 2,4-difluorophenyl ring and the amide chromophore. Aromatic systems typically exhibit π → π* transitions, while the carbonyl group of the amide can also undergo n → π* transitions. The conjugation between the aromatic ring and the amide group can influence the position and intensity of these absorption maxima (λmax). While specific experimental λmax values were not found in the provided search results, analysis of related compounds suggests that these transitions would occur in the UV region.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern upon ionization.

For this compound (Molecular Weight: 219.61 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 219. The presence of a chlorine atom would also result in a characteristic isotopic pattern for chlorine-containing fragments, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

The fragmentation of the molecular ion would likely proceed through several key pathways. A common fragmentation for amides is the cleavage of the C-N bond or the bond between the carbonyl carbon and the adjacent methylene group (α-cleavage).

Expected Fragmentation Pathways:

Loss of the chloropropyl group: Cleavage of the bond between the carbonyl carbon and the nitrogen could lead to the formation of a [CH₂CH₂Cl]⁺ fragment or, more likely, the detection of the [O=C=N-C₆H₃F₂]⁺ fragment.

Alpha-cleavage: Scission of the C-C bond adjacent to the carbonyl group could result in the loss of a CH₂Cl radical, leading to a fragment ion.

Cleavage of the amide bond: Breakage of the amide C-N bond would yield fragments corresponding to the acylium ion [CH₂ClCH₂C=O]⁺ and the 2,4-difluoroaniline (B146603) radical cation or related ions.

| Predicted m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 219/221 | [C₉H₉ClF₂NO]⁺ | Molecular Ion [M]⁺ (with ³⁵Cl/³⁷Cl isotope pattern) |

| 129 | [C₆H₄F₂N]⁺ | 2,4-difluoroaniline cation radical from amide bond cleavage |

| 91/93 | [C₃H₄ClO]⁺ | Acylium ion [CH₂ClCH₂C=O]⁺ from amide bond cleavage |

X-ray Diffraction (XRD) for Crystal Structure Analysis (Single-Crystal and Powder)

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Powder X-ray Diffraction (PXRD): While single-crystal XRD analyzes one perfect crystal, PXRD is used on a bulk sample of finely ground crystalline material. The resulting diffraction pattern serves as a fingerprint for a specific crystalline phase. It is used to confirm the identity and phase purity of a synthesized batch of the compound, ensuring that it matches the structure determined by single-crystal analysis and is free from amorphous content or other crystalline polymorphs.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | |

| Space Group | Pbca | |

| Unit Cell Parameter (a) | 9.6326 Å | |

| Unit Cell Parameter (b) | 8.6650 Å | |

| Unit Cell Parameter (c) | 25.7944 Å | |

| Unit Cell Volume (V) | 2152.97 ų | |

| Molecules per Unit Cell (Z) | 8 |

Future Research Directions and Translational Perspectives for 3 Chloro N 2,4 Difluorophenyl Propanamide

The exploration of halogenated propanamides, particularly 3-chloro-N-(2,4-difluorophenyl)propanamide, continues to open new avenues in medicinal chemistry and agrochemical science. The compound's structural features, including the reactive chloro-substituent and the electron-withdrawing fluorine atoms on the phenyl ring, make it a valuable scaffold for developing novel bioactive molecules. Future research is poised to build upon the foundational knowledge of this compound, leveraging cutting-edge technologies and methodologies to translate its potential into tangible applications. The following sections outline key directions for future investigation, from developing next-generation analogues to implementing sustainable production methods.

Q & A

What spectroscopic methods are recommended for characterizing 3-chloro-N-(2,4-difluorophenyl)propanamide, and how are they applied?

Type : Basic

Answer :

- 1H-NMR : Assign proton environments (e.g., δ 2.91 ppm for CH2Cl in related structures ).

- IR : Identify carbonyl stretching (~1670 cm⁻¹) and amide N-H vibrations (~3220 cm⁻¹) .

- X-ray crystallography : Resolve crystal packing (orthorhombic Pbca space group, a = 9.6326 Å, b = 8.6650 Å, c = 25.7944 Å) .

How can density functional theory (DFT) predict the electronic structure of this compound, and what discrepancies arise with experimental data?

Type : Advanced

Answer :

- Use hybrid functionals (e.g., B3LYP ) to compute molecular orbitals and vibrational spectra.

- Discrepancies in bond lengths or vibrational modes may stem from solvent effects or basis set limitations. Validate with experimental IR/NMR and apply solvation models (e.g., PCM) .

What synthetic routes are effective for preparing this compound?

Type : Basic

Answer :

- React 3-chloropropanoyl chloride with 2,4-difluoroaniline in dichloromethane, using triethylamine as a base.

- Purify via recrystallization (ethanol-chloroform, m.p. 208–209°C) to achieve ~63% yield .

How can side reactions during synthesis of 3-chloro-N-(aryl)propanamides be mitigated?

Type : Advanced

Answer :

- Use coupling agents (HATU, EDC/HOBt ) to activate the carbonyl.

- Optimize stoichiometry (1:1.1 amine:acyl chloride) and temperature (0–5°C) to suppress over-acylation .

What safety protocols are critical for handling this compound?

Type : Basic

Answer :

How can hydrolytic stability under physiological conditions be assessed?

Type : Advanced

Answer :

- Conduct accelerated stability studies in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC; fluorine substituents may enhance resistance to hydrolysis .

What chromatographic techniques optimize purification?

Type : Basic

Answer :

- Silica gel column chromatography with hexane/ethyl acetate (3:1 gradient). For complex mixtures, use preparative HPLC (C18 column, acetonitrile/water) .

How do fluorine substituents influence electronic properties and reactivity?

Type : Advanced

Answer :

- Fluorine increases electrophilicity of the amide carbonyl (DFT-calculated partial charges ). Experimentally, this enhances susceptibility to nucleophilic attack (kinetic studies ).

What are the solubility characteristics in common solvents?

Type : Basic

Answer :

- Moderately soluble in DCM, chloroform, and DMSO; sparingly soluble in water. Ethanol solubility increases with temperature (12 mg/mL at 25°C → 45 mg/mL at 60°C) .

What in vitro models evaluate bioactivity, and how are results interpreted?

Type : Advanced

Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.